Cas no 5220-36-0 (4-fluoro-2-(4-fluorobenzoyl)aniline)

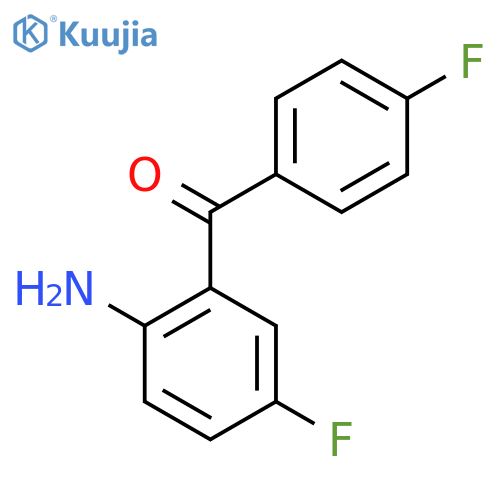

5220-36-0 structure

商品名:4-fluoro-2-(4-fluorobenzoyl)aniline

CAS番号:5220-36-0

MF:C13H9F2NO

メガワット:233.213470220566

MDL:MFCD20568215

CID:4714947

PubChem ID:13408103

4-fluoro-2-(4-fluorobenzoyl)aniline 化学的及び物理的性質

名前と識別子

-

- (2-amino-5-fluorophenyl)(4-fluorophenyl)methanone

- 4-fluoro-2-(4-fluorobenzoyl)aniline

- BSNFHXNLZZNMGF-UHFFFAOYSA-N

- 2-amino-4',5-difluorobenzophenone

-

- MDL: MFCD20568215

- インチ: 1S/C13H9F2NO/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7H,16H2

- InChIKey: BSNFHXNLZZNMGF-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C(C1C=CC(=CC=1)F)=O)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 43.1

4-fluoro-2-(4-fluorobenzoyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-0937-5g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 95%+ | 5g |

$1398.0 | 2023-09-05 | |

| Life Chemicals | F2147-0937-0.5g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 95%+ | 0.5g |

$442.0 | 2023-09-05 | |

| Enamine | EN300-235517-0.1g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 95% | 0.1g |

$364.0 | 2024-06-19 | |

| Enamine | EN300-235517-0.25g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 95% | 0.25g |

$381.0 | 2024-06-19 | |

| TRC | A192116-500mg |

(2-amino-5-fluorophenyl)(4-fluorophenyl)methanone |

5220-36-0 | 500mg |

$ 295.00 | 2022-06-08 | ||

| TRC | A192116-1g |

(2-amino-5-fluorophenyl)(4-fluorophenyl)methanone |

5220-36-0 | 1g |

$ 475.00 | 2022-06-08 | ||

| A2B Chem LLC | AV79512-25mg |

(2-Amino-5-fluorophenyl)(4-fluorophenyl)methanone |

5220-36-0 | 95%+ | 25mg |

$360.00 | 2024-04-19 | |

| Enamine | EN300-235517-10g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 10g |

$1778.0 | 2023-09-15 | ||

| A2B Chem LLC | AV79512-50mg |

(2-Amino-5-fluorophenyl)(4-fluorophenyl)methanone |

5220-36-0 | 95%+ | 50mg |

$504.00 | 2024-04-19 | |

| Enamine | EN300-235517-0.5g |

4-fluoro-2-(4-fluorobenzoyl)aniline |

5220-36-0 | 95% | 0.5g |

$397.0 | 2024-06-19 |

4-fluoro-2-(4-fluorobenzoyl)aniline 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

5220-36-0 (4-fluoro-2-(4-fluorobenzoyl)aniline) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量